1-(4-Ethoxyphenyl)-2-(ethylthio)ethan-1-one
Description
1-(4-Ethoxyphenyl)-2-(ethylthio)ethan-1-one is a ketone derivative featuring a 4-ethoxyphenyl group at the carbonyl position and an ethylthio (-S-CH2CH3) substituent at the adjacent carbon. This compound has been cataloged as a specialty chemical by suppliers like CymitQuimica, though commercial availability is currently discontinued . Its structure combines electron-donating (ethoxy) and moderately lipophilic (ethylthio) groups, making it a candidate for applications in asymmetric catalysis, pharmaceutical intermediates, or materials science.
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2-ethylsulfanylethanone |
InChI |
InChI=1S/C12H16O2S/c1-3-14-11-7-5-10(6-8-11)12(13)9-15-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
ANNGKWVIKGMTMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-2-(ethylthio)ethan-1-one typically involves the reaction of 4-ethoxybenzaldehyde with ethyl mercaptan in the presence of a base. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent and base may vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-2-(ethylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Ethoxyphenyl)-2-(ethylthio)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-2-(ethylthio)ethan-1-one involves its interaction with specific molecular targets. The ethylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Effects on Electronic and Physical Properties
1-Cyclohexyl-2-(phenylthio)ethan-1-one ()
- Structural Difference : Replaces the 4-ethoxyphenyl group with a cyclohexyl moiety.
- Impact : The cyclohexyl group introduces steric bulk and hydrophobicity, reducing solubility in polar solvents compared to the ethoxyphenyl derivative. The phenylthio group (vs. ethylthio) may enhance π-π stacking interactions in solid-state structures.
- Synthesis : Prepared via nucleophilic substitution (K2CO3/DMF), yielding 52.4% isolated product .
1-(4-Methoxyphenyl)-2-(2-(phenylthio)phenyl)ethan-1-one ()
- Structural Difference : Methoxy (vs. ethoxy) at the para position and an additional phenylthio-substituted phenyl ring.
- The extended aromatic system may improve UV absorption properties .
RCS-8 Regioisomers ()
- Structural Difference : Methoxy groups at ortho, meta, or para positions on the benzyl moiety.
- Impact : Para-substituted isomers (e.g., 4-methoxy) exhibit greater thermodynamic stability and distinct mass spectral fragmentation patterns (e.g., 121.0648 m/z at 20 eV) compared to ortho/meta analogues. The ethoxy group in the target compound may offer intermediate lipophilicity between methoxy and longer alkoxy chains .
Aromatase Inhibitors ()
- Example : 2-((5-(2-(4-Ethoxyphenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-benzylpiperazin-1-yl)ethan-1-one (5g).
- Comparison : The ethoxyphenyl group in such derivatives enhances binding to cytochrome P450 enzymes (e.g., CYP19A1) due to optimal steric and electronic properties. Ethylthio groups may modulate metabolic stability compared to bulkier thiadiazole or tetrazole substituents .
Cytotoxic Compounds ()
Physicochemical Properties
- Solubility : Ethylthio and ethoxyphenyl groups confer moderate lipophilicity (logP ~2–3), intermediate between methoxy (more polar) and cyclohexyl (highly hydrophobic) analogues.
- Melting Points : Ethylthio derivatives (e.g., 5g in ) melt at 184–187°C, suggesting solid-state stability comparable to benzimidazole-based analogues .
Biological Activity
1-(4-Ethoxyphenyl)-2-(ethylthio)ethan-1-one, a compound belonging to the class of thioether ketones, has attracted attention for its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological implications based on diverse research studies.
Chemical Structure and Properties
The molecular formula of 1-(4-Ethoxyphenyl)-2-(ethylthio)ethan-1-one is C12H16OS. The structure includes an ethoxy group and an ethylthio moiety attached to a ketone, which may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives based on the 4-acetophenone moiety have been shown to reduce cell viability in various cancer cell lines, including:
| Cell Line | Compound | EC50 (µM) | Effect |
|---|---|---|---|
| MDA-MB-231 (Breast) | 2-((4-acetylphenyl)amino)-1-arylethan-1-ones | 4.1 - 47.2 | Significant reduction in viability |
| PPC-1 (Prostate) | Various | 27.8 | Comparable to cisplatin |
| U-87 (Glioblastoma) | Various | <15 | High cytotoxicity |
These findings suggest that the thioether and ketone functionalities may enhance the cytotoxic effects against cancer cells.
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been explored. A study evaluating the antibacterial activity of thioether derivatives showed promising results against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, with notable activity against Gram-positive bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 64 |
| Enterococcus faecium | 32 |
Such results indicate that modifications in the chemical structure can significantly influence antimicrobial efficacy.
The mechanisms underlying the biological activities of 1-(4-Ethoxyphenyl)-2-(ethylthio)ethan-1-one are still being elucidated. Potential mechanisms include:
- Inhibition of Cell Proliferation: Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction.
- Disruption of Quorum Sensing: Some derivatives interfere with bacterial communication systems, reducing virulence and pathogenicity.
Case Studies
A comparative study highlighted the effectiveness of thioether-containing compounds in inhibiting key enzymes involved in cancer progression and bacterial virulence. For instance:
- Inhibition of β-galactosidase activity in Agrobacterium tumefaciens was observed at concentrations as low as 25 µg/mL, showcasing the potential for agricultural applications as biopesticides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
